molecular formula C25H43NO8 B1249535 Novamethymycin

Novamethymycin

Cat. No.: B1249535
M. Wt: 485.6 g/mol
InChI Key: HYJMTIGQCJGKFQ-CGNAQTDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novamethymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a monosaccharide derivative, a macrolide antibiotic and an enone. It is a conjugate base of a this compound(1+).

Scientific Research Applications

Discovery and Structural Analysis

Novamethymycin, a novel macrolide antibiotic, was discovered as a product of the methymycin biosynthetic pathway in Streptomyces venezuelae. This compound, related to other macrolides like methymycin and neomethymycin, contains distinctive hydroxy groups in its structure. Its isolation and structural determination highlight its significance in the field of antibiotic research (Zhang & Sherman, 2001).

Total Synthesis

The total synthesis of this compound has been achieved, underscoring its importance in pharmaceutical chemistry. This process involves synthesizing 12-membered macrolactones, which are key components of the methymycin family of antibiotics. The synthesis process involves steps like asymmetric aldol reactions and ring-closing metathesis, demonstrating the complexity and potential for further exploration in synthetic organic chemistry (Oh & Kang, 2010).

Metabolomics and Antimicrobial Potential

A metabolomics-based study identified this compound as a potential bioactive compound in soil-derived Streptomycetes. This discovery is crucial for pharmaceutical research, particularly in the search for new antimicrobial and anti-cancer agents. The metabolomic profiling of these actinomycetes, revealing the presence of this compound, underscores its potential in treating diseases like cancer and infectious diseases (Osama et al., 2022).

Properties

Molecular Formula

C25H43NO8

Molecular Weight

485.6 g/mol

IUPAC Name

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-12-[(1R)-1-hydroxyethyl]-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

InChI

InChI=1S/C25H43NO8/c1-13-11-14(2)21(33-24-20(29)18(26(7)8)12-15(3)32-24)16(4)23(30)34-22(17(5)27)25(6,31)10-9-19(13)28/h9-10,13-18,20-22,24,27,29,31H,11-12H2,1-8H3/b10-9+/t13-,14+,15-,16-,17-,18+,20-,21+,22-,24+,25+/m1/s1

InChI Key

HYJMTIGQCJGKFQ-CGNAQTDSSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)/C=C/[C@]([C@H](OC(=O)[C@@H]([C@H]1O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)[C@@H](C)O)(C)O)C

Canonical SMILES

CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)(C)O)C

Synonyms

novamethymycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Novamethymycin
Reactant of Route 2
Novamethymycin
Reactant of Route 3
Novamethymycin
Reactant of Route 4
Novamethymycin
Reactant of Route 5
Novamethymycin
Reactant of Route 6
Novamethymycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.